molecular formula C14H14O6 B14486503 Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate CAS No. 66417-50-3

Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate

Cat. No.: B14486503
CAS No.: 66417-50-3
M. Wt: 278.26 g/mol
InChI Key: MAWSKDSCSKGTOD-UHFFFAOYSA-N
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Description

Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two acetyloxy groups and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Comparison

Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is unique due to the presence of two acetyloxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, leading to variations in their properties and applications.

Properties

CAS No.

66417-50-3

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H14O6/c1-9(15)19-12-6-4-11(5-7-14(17)18-3)8-13(12)20-10(2)16/h4-8H,1-3H3

InChI Key

MAWSKDSCSKGTOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC(=O)C

Origin of Product

United States

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